molecular formula C19H21BrN2O3S B2610729 N-(3-bromophenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 922893-86-5

N-(3-bromophenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

Cat. No. B2610729
CAS RN: 922893-86-5
M. Wt: 437.35
InChI Key: YWTYOMQOPSHCSU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and belongs to the class of benzamide compounds. It has been synthesized using various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and spectroscopic characterization of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, involve techniques like IR, H and C-NMR, mass spectrometry, and elemental analysis. These methods help elucidate their structure and properties, including crystal structure from single crystal X-ray diffraction data, showcasing their potential in developing new chemical entities with specific functionalities (Saeed et al., 2010).

Biological Activities

  • Studies on aromatic sulfonamide inhibitors highlight the potential of these compounds in inhibiting carbonic anhydrase isoenzymes, which play a significant role in various physiological functions. These inhibitors exhibit nanomolar half-maximal inhibitory concentration (IC50) values against different isoenzymes, suggesting their use in targeting disorders related to these enzymes (Supuran et al., 2013).

Antipathogenic Activity

  • The antipathogenic activity of new thiourea derivatives, including those with bromophenyl groups, has been tested against bacterial cells. The presence of halogen atoms significantly influences their activity, especially against strains known for biofilm growth. This research opens pathways for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Crystal and Molecular Structure

  • The analysis of crystal and molecular structures of similar compounds through X-ray diffraction and other spectroscopic techniques helps in understanding their interaction mechanisms and stability. These studies provide insights into the molecular arrangements and potential applications in designing materials or agents with desired properties (Binzet et al., 2009).

properties

IUPAC Name

N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-22(17-7-2-3-8-17)26(24,25)18-11-9-14(10-12-18)19(23)21-16-6-4-5-15(20)13-16/h4-6,9-13,17H,2-3,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTYOMQOPSHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

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